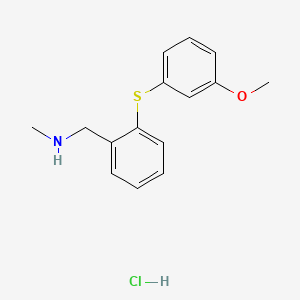
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N-methyl-, hydrochloride: is a chemical compound with a complex structure that includes a benzenemethanamine core substituted with a 3-methoxyphenylthio group and an N-methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N-methyl-, hydrochloride typically involves the reaction of benzenemethanamine with 3-methoxyphenylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted benzenemethanamines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis .
Biology: In biological research, it is used to study the interactions between small molecules and biological macromolecules. It can act as a ligand in binding studies .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism by which Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N-methyl-, hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways where the compound acts as an agonist or antagonist .
Comparison with Similar Compounds
- Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- 2-Methoxyphenylacetic acid
- Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride .
Comparison:
- Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride has a similar structure but includes a fluorine atom, which can significantly alter its reactivity and biological activity.
- 2-Methoxyphenylacetic acid differs in its functional groups, leading to different chemical properties and applications .
- Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is closely related but has additional methyl groups, affecting its solubility and reactivity .
Conclusion
Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N-methyl-, hydrochloride is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and potential uses in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industrial applications.
Properties
CAS No. |
127905-86-6 |
|---|---|
Molecular Formula |
C15H18ClNOS |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenyl)sulfanylphenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NOS.ClH/c1-16-11-12-6-3-4-9-15(12)18-14-8-5-7-13(10-14)17-2;/h3-10,16H,11H2,1-2H3;1H |
InChI Key |
SFKLSCMJSFCRBV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=CC=CC(=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)



![N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide](/img/structure/B12067191.png)





![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

